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Abstract
Tetramethylammonium triacetoxyborohydride, [N(CH₃)₄][BH(OAc)₃], is a highly selective

and mild reducing agent with significant applications in modern organic synthesis. Its bulky

tetramethylammonium cation modulates its reactivity compared to its more common

counterpart, sodium triacetoxyborohydride, offering unique advantages in specific

transformations. This technical guide provides an in-depth overview of the core applications of

tetramethylammonium triacetoxyborohydride, with a primary focus on its well-documented

role in the diastereoselective reduction of β-hydroxy ketones. This document furnishes detailed

experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams

to facilitate its effective implementation in research and development settings. While its

application in reductive amination is noted, the current literature predominantly details protocols

for the sodium salt; a general overview is provided in this context.

Introduction
Tetramethylammonium triacetoxyborohydride is a powerful tool in the arsenal of the

synthetic chemist, valued for its ability to effect reductions under mild conditions with a high

degree of selectivity.[1] It is a white, solid reagent that is soluble in a range of organic solvents.
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The presence of the large, non-coordinating tetramethylammonium cation, in contrast to the

smaller sodium cation, is believed to enhance the steric bulk of the hydride source, leading to

increased diastereoselectivity in certain reactions.[2]

This guide will explore the primary applications of this reagent, with a detailed focus on the

diastereoselective reduction of β-hydroxy ketones to afford anti-1,3-diols, a transformation of

considerable importance in natural product synthesis.

Physicochemical Properties and Handling
A summary of the key physicochemical properties of tetramethylammonium
triacetoxyborohydride is provided in the table below.

Property Value

Molecular Formula C₁₀H₂₂BNO₆

Molecular Weight 263.10 g/mol

Appearance White to off-white powder

Melting Point 93-98 °C

Solubility
Soluble in acetonitrile, acetone, and

dichloromethane

Stability Hygroscopic; handle under an inert atmosphere

Handling Precautions: Tetramethylammonium triacetoxyborohydride is moisture-sensitive

and should be handled in a dry, inert atmosphere (e.g., nitrogen or argon). It is classified as a

water-reactive substance that releases flammable gases upon contact with water. Appropriate

personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn

at all times.

Diastereoselective Reduction of β-Hydroxy Ketones
A premier application of tetramethylammonium triacetoxyborohydride is the highly

diastereoselective reduction of β-hydroxy ketones to yield anti-1,3-diols.[2] This transformation,
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often referred to as the Evans-Saksena reduction, proceeds with predictable stereochemistry

and generally high yields.[1][2]

Mechanism of Action
The high diastereoselectivity observed in the reduction of β-hydroxy ketones is attributed to a

substrate-directed intramolecular hydride delivery. The proposed mechanism involves the

following key steps:[2]

Ligand Exchange: In the presence of an acid catalyst (typically acetic acid), the hydroxyl

group of the substrate displaces an acetate ligand on the triacetoxyborohydride to form an

alkoxydiacetoxyborohydride intermediate.

Chelation and Conformational Lock: The newly formed intermediate adopts a stable six-

membered chair-like transition state, where the boron is chelated by both the oxygen of the

newly formed alkoxy group and the carbonyl oxygen. This locks the conformation of the

molecule.

Intramolecular Hydride Delivery: The hydride is delivered intramolecularly from the boron to

the carbonyl carbon. Due to the steric constraints of the chair-like transition state, the hydride

attacks the carbonyl group from the axial position, leading to the formation of the equatorial

alcohol, which corresponds to the anti-diol product.

The following diagram illustrates this proposed mechanistic pathway.

β-Hydroxy Ketone + [Me₄N][BH(OAc)₃] Ligand Exchange Intramolecular Hydride Transfer Product Formation

β-Hydroxy Ketone
+

[Me₄N][BH(OAc)₃]
Alkoxydiacetoxyborohydride Intermediate

+ AcOH
- AcOH Chair-like Transition StateChelation anti-1,3-DiolHydride Delivery

Click to download full resolution via product page

Caption: Mechanistic pathway of β-hydroxy ketone reduction.

Quantitative Data
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The diastereoselective reduction of a range of β-hydroxy ketones using

tetramethylammonium triacetoxyborohydride has been reported with excellent results. The

following table summarizes representative data from the literature, highlighting the high

diastereoselectivity and yields achieved.[2]

Entry
β-Hydroxy Ketone
Substrate

Diastereomeric
Ratio (anti:syn)

Yield (%)

1
1-Hydroxy-1-phenyl-2-

butanone
>99:1 95

2
5-Hydroxy-4-methyl-3-

heptanone
97:3 85

3
3-Hydroxy-1,3-

diphenyl-1-propanone
>99:1 98

4
5-Hydroxy-2,4-

dimethyl-3-heptanone
95:5 88

5

(±)-2-

(hydroxy(phenyl)meth

yl)cyclohexan-1-one

98:2 91

Detailed Experimental Protocol
The following is a general experimental protocol for the diastereoselective reduction of a β-

hydroxy ketone with tetramethylammonium triacetoxyborohydride, based on the procedure

reported by Evans et al.[2]

Materials:

β-Hydroxy ketone (1.0 equiv)

Tetramethylammonium triacetoxyborohydride (1.5 equiv)

Anhydrous acetonitrile

Anhydrous acetic acid
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Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

Ethyl acetate

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

To a stirred solution of the β-hydroxy ketone (1.0 equiv) in a mixture of anhydrous acetonitrile

and anhydrous acetic acid (typically a 1:1 to 5:1 ratio, with the total volume sufficient to

dissolve the substrate) at -20 °C under an argon atmosphere, add tetramethylammonium
triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

Stir the reaction mixture at -20 °C and monitor the progress of the reaction by thin-layer

chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending

on the substrate.

Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium

bicarbonate solution until gas evolution ceases.

Add saturated aqueous sodium potassium tartrate solution and stir vigorously for 1 hour to

break up any emulsions and chelate the boron salts.

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

anti-1,3-diol.

The following diagram provides a visual representation of the experimental workflow.
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Reaction Setup

Reaction

Workup

Purification

Dissolve β-hydroxy ketone in
anhydrous MeCN/AcOH

Cool to -20 °C under Argon

Add [Me₄N][BH(OAc)₃] portion-wise

Stir at -20 °C
(Monitor by TLC)

Quench with sat. NaHCO₃ (aq)

Add Rochelle's salt solution

Extract with Ethyl Acetate

Dry, Filter, and Concentrate

Flash Column Chromatography

Click to download full resolution via product page

Caption: Experimental workflow for β-hydroxy ketone reduction.
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Reductive Amination
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a

carbonyl compound with an amine in the presence of a reducing agent. While

tetramethylammonium triacetoxyborohydride is a suitable reagent for this transformation,

the vast majority of detailed studies and protocols in the scientific literature have been

developed for sodium triacetoxyborohydride.[3]

The general principle involves the in situ formation of an iminium ion from the carbonyl

compound and the amine, which is then selectively reduced by the triacetoxyborohydride

reagent. The mildness of these reagents allows for a one-pot procedure where the reducing

agent is present from the start, as it reduces the iminium ion much faster than the starting

carbonyl compound.[3]

Due to the lack of specific, detailed experimental protocols and extensive quantitative data for a

variety of substrates using tetramethylammonium triacetoxyborohydride in the literature, a

representative protocol for reductive amination using the more commonly cited sodium salt is

provided below for illustrative purposes. The general conditions are expected to be similar for

the tetramethylammonium salt, with potential variations in reaction times and selectivity.

General Experimental Protocol for Reductive Amination
(using Sodium Triacetoxyborohydride)
Materials:

Aldehyde or ketone (1.0 equiv)

Amine (1.0-1.2 equiv)

Sodium triacetoxyborohydride (1.5 equiv)

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

Acetic acid (optional, for less reactive ketones)

Saturated aqueous sodium bicarbonate solution
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Dichloromethane or ethyl acetate for extraction

Anhydrous sodium sulfate

Procedure:

To a stirred solution of the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in

anhydrous DCE, add sodium triacetoxyborohydride (1.5 equiv) in one portion at room

temperature under a nitrogen atmosphere. For less reactive ketones, 1-2 equivalents of

acetic acid can be added.

Stir the mixture at room temperature and monitor the reaction by TLC. Reaction times can

range from 1 to 24 hours.

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl

acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude amine product by an appropriate method (e.g., column chromatography,

distillation, or crystallization).

Conclusion
Tetramethylammonium triacetoxyborohydride is a valuable mild reducing agent, particularly

distinguished by its ability to effect highly diastereoselective reductions of β-hydroxy ketones to

anti-1,3-diols. The predictable stereochemical outcome, driven by an intramolecular hydride

delivery mechanism, makes it a powerful tool in complex molecule synthesis. While it is also

applicable to reductive amination, detailed protocols and extensive substrate scope studies are

more readily available for its sodium counterpart. This guide provides the necessary technical

information, including detailed protocols and mechanistic insights, to enable researchers and

drug development professionals to effectively utilize this selective reagent in their synthetic

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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